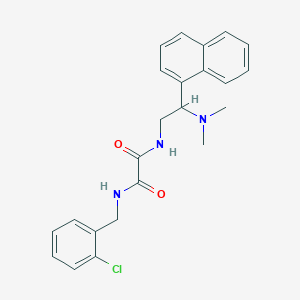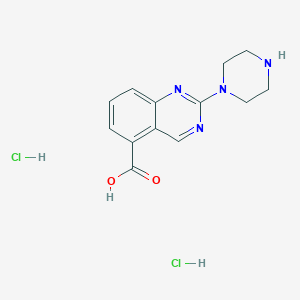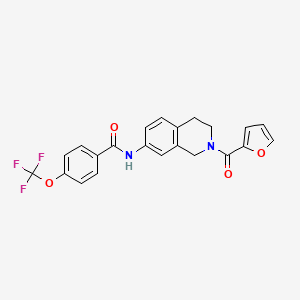![molecular formula C12H13ClN2O2 B3003428 3-[(chloroacetyl)amino]-N-cyclopropylbenzamide CAS No. 923678-66-4](/img/structure/B3003428.png)
3-[(chloroacetyl)amino]-N-cyclopropylbenzamide
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
3-[(chloroacetyl)amino]-N-cyclopropylbenzamide is a biochemical used for proteomics research . It has a molecular formula of C12H13ClN2O2 and a molecular weight of 252.7 .
Synthesis Analysis
The synthesis of benzamides, which includes compounds like 3-[(chloroacetyl)amino]-N-cyclopropylbenzamide, can be achieved through direct condensation of benzoic acids and amines under ultrasonic irradiation in the presence of Lewis acidic ionic liquid immobilized on diatomite earth .Molecular Structure Analysis
The molecular structure of 3-[(chloroacetyl)amino]-N-cyclopropylbenzamide can be optimized using density functional theory (DFT/B3LYP) method and the basis set 6–31 G with double zeta plus polarization (d,p) .Chemical Reactions Analysis
The chemical reactivity of N-cyanoacetamides, a class to which 3-[(chloroacetyl)amino]-N-cyclopropylbenzamide belongs, allows for the synthesis of biologically active novel heterocyclic moieties .Physical And Chemical Properties Analysis
The physical and chemical properties of amides, such as high polarity, stability, conformational diversity, and conversion of them to many other functional groups have been extensively exploited by researchers in various fields .Applications De Recherche Scientifique
Chemoselective N-chloroacetylation of Amino Compounds
The compound “3-[(chloroacetyl)amino]-N-cyclopropylbenzamide” has been used in the chemoselective N-chloroacetylation of amino compounds, such as amino alcohols and amino acids . This process involves the use of chloroacetyl chloride, which reacts with the amino compounds to produce chloroacetamides within 20 minutes . This reaction represents the first example of a metal-free bio-compatible synthesis under neutral conditions . The acylated products are obtained in high yields and can be easily isolated without chromatographic separation . This method is eco-friendly, easily scalable, and robust .
Reaction with Mercaptoundecahydrododecaborate (BSH)
The compound “3-[(chloroacetyl)amino]-N-cyclopropylbenzamide” has been used in reactions with mercaptoundecahydrododecaborate (BSH) . In this process, chloroacetyl-modified tripeptides consisting of various amino acid residues (Cl-3X) are converted to their reactant (BS-3X) . The Cl-3X consisting of basic amino acid residues (e.g., Arg) reacted with BSH effectively . This work should aid in the development of new boron agents using BSH in boron neutron capture therapy .
Mécanisme D'action
Target of Action
It is known that acyl chlorides, such as chloroacetyl chloride, react with primary amines . This suggests that the compound may target proteins or enzymes containing primary amine groups.
Mode of Action
The mode of action of 3-[(chloroacetyl)amino]-N-cyclopropylbenzamide likely involves a nucleophilic addition / elimination reaction between the acyl chloride (chloroacetyl) group and a primary amine on the target molecule . The first stage of the reaction involves a nucleophilic attack on the carbon atom by the lone pair on the nitrogen atom in the primary amine. The second stage involves the reformation of the carbon-oxygen double bond and the elimination of a chloride ion .
Biochemical Pathways
It is known that amino acids, lipids, and other carbohydrates can be converted to various intermediates of glycolysis and the citric acid cycle . Therefore, it is plausible that this compound could affect these pathways by modifying the primary amines present in these intermediates.
Pharmacokinetics
The compound’s molecular weight of 2527 suggests it may have good bioavailability, as compounds with a molecular weight below 500 are generally well absorbed and distributed in the body.
Result of Action
Based on its potential mode of action, it could result in the modification of proteins or enzymes containing primary amine groups, potentially altering their function .
Action Environment
The action of 3-[(chloroacetyl)amino]-N-cyclopropylbenzamide can be influenced by environmental factors. For instance, the compound has been shown to efficiently acetylate primary amines in a phosphate buffer, suggesting that the pH and ionic strength of the environment could influence its reactivity .
Safety and Hazards
Propriétés
IUPAC Name |
3-[(2-chloroacetyl)amino]-N-cyclopropylbenzamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H13ClN2O2/c13-7-11(16)14-10-3-1-2-8(6-10)12(17)15-9-4-5-9/h1-3,6,9H,4-5,7H2,(H,14,16)(H,15,17) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
CYGNXVSSDGCYHR-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC1NC(=O)C2=CC(=CC=C2)NC(=O)CCl |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H13ClN2O2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
252.69 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
3-[(chloroacetyl)amino]-N-cyclopropylbenzamide | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![N-(benzo[d][1,3]dioxol-5-yl)-2-(6-chloro-3-(4-methylbenzoyl)-4-oxoquinolin-1(4H)-yl)acetamide](/img/structure/B3003345.png)


![N-(3,5-dimethoxyphenyl)-2-[[7-(3-methoxyphenyl)-8-oxo-[1,2,4]triazolo[4,3-a]pyrazin-3-yl]sulfanyl]propanamide](/img/structure/B3003348.png)


![3-[[1-(Pyridine-3-carbonyl)piperidin-4-yl]methyl]quinazolin-4-one](/img/structure/B3003354.png)

![3-(4-Nitrophenyl)-7,12-dioxa-3-azaspiro[5.6]dodec-9-ene](/img/structure/B3003356.png)

![N-(2-methylbenzo[d]thiazol-5-yl)-4-(pyrrolidin-1-ylsulfonyl)benzamide](/img/structure/B3003359.png)


![ethyl 3-(1,3-benzothiazol-2-yl)-2-(propanoylamino)-5,7-dihydro-4H-thieno[2,3-c]pyridine-6-carboxylate](/img/structure/B3003367.png)